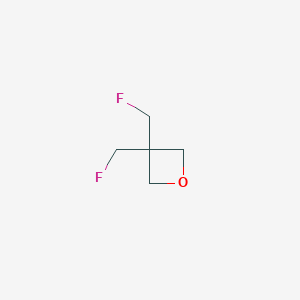

3,3-Bis(fluoromethyl)oxetane

Vue d'ensemble

Description

3,3-Bis(fluoromethyl)oxetane is an organic compound with the chemical formula C₅H₆F₂O. It is a colorless liquid with a density of 0.943 g/cm³ at 20°C, a boiling point of 80-82°C, and a melting point of -129°C . This compound belongs to the oxetane family, which is characterized by a four-membered ring containing three carbon atoms and one oxygen atom .

Méthodes De Préparation

The synthesis of 3,3-Bis(fluoromethyl)oxetane typically involves the reaction of fluorinated precursors with oxetane derivatives. One common method is the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures, which yields oxetane derivatives . Another method involves the use of electrophilic halocyclization of alcohols to form the oxetane ring . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve higher yields and purity.

Analyse Des Réactions Chimiques

3,3-Bis(fluoromethyl)oxetane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxetane oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of fluoromethyl-substituted alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various oxetane derivatives, which are being explored for their potential in drug discovery. Research indicates that 3,3-bis(fluoromethyl)oxetane can be used to create stable oxetane-heterocycle derivatives that mimic acylation intermediates. These intermediates are crucial for developing new pharmaceuticals .

Stability Studies

Studies have shown that the stability of oxetane ether/ester pairs is significant under various conditions, making them suitable candidates for therapeutic applications. The ability to stabilize strained ring carbocations enhances their utility in medicinal chemistry .

Polymer Science

Polyoxetanes

this compound can be polymerized to form polyoxetanes, which are engineering polymers with applications in high-performance materials. These polymers exhibit excellent thermal stability and low water absorption, making them ideal for use in medical devices and sterilizable goods .

Coatings and Membranes

The fluorinated nature of this compound imparts unique properties to the resulting polymers, such as enhanced chemical resistance and anti-corrosive characteristics. This makes them suitable for coatings in chemical tanks and membranes used in desalination processes .

Energetic Materials

Energetic Polymers

By modifying the structure of this compound to include electron-deficient groups, researchers can develop energetic polymers used as explosives or propellants. These modifications allow for the creation of materials that burn with significant smoke output, making them useful in specific military applications .

Cosmetic Applications

While not as widely reported as other applications, there is potential for utilizing this compound in cosmetic formulations due to its properties as a film former and rheology modifier. The stability and effectiveness of such formulations could be enhanced by incorporating this compound into topical products .

Case Studies

Mécanisme D'action

The mechanism of action of 3,3-Bis(fluoromethyl)oxetane involves its interaction with molecular targets through its fluoromethyl groups. These groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. The oxetane ring can undergo ring-opening reactions, which are catalyzed by acids or bases, leading to the formation of reactive intermediates that can further interact with molecular targets .

Comparaison Avec Des Composés Similaires

3,3-Bis(fluoromethyl)oxetane can be compared with other similar compounds, such as:

3,3-Bis(chloromethyl)oxetane: This compound has chloromethyl groups instead of fluoromethyl groups, leading to different reactivity and applications.

3,3-Bis(azidomethyl)oxetane: The presence of azidomethyl groups makes this compound highly reactive and useful in click chemistry.

3,3-Dimethyloxetane: This compound has methyl groups, which result in different physical and chemical properties compared to fluoromethyl-substituted oxetanes.

The uniqueness of this compound lies in its fluoromethyl groups, which impart distinct properties such as increased stability and reactivity, making it valuable in various scientific and industrial applications.

Activité Biologique

3,3-Bis(fluoromethyl)oxetane is a fluorinated oxetane compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Oxetanes are known for their stability and ability to serve as bioisosteres in drug design, making them valuable in the development of new therapeutic agents. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in drug discovery.

This compound has the molecular formula and is characterized by its oxetane ring structure, which contributes to its unique reactivity and biological properties. The presence of fluorine atoms enhances lipophilicity and metabolic stability, factors crucial for drug efficacy.

Antimicrobial Properties

Research indicates that oxetane derivatives exhibit significant antimicrobial activity. A study highlighted the inhibitory effects of various oxetanes on the DltA enzyme in Enterococcus faecalis, suggesting that modifications to the oxetane structure can enhance biological activity. The introduction of fluorinated groups, such as in this compound, may improve potency against resistant bacterial strains .

Table 1: IC50 Values of Oxetane Derivatives Against DltA Enzyme

| Compound | IC50 (µM) |

|---|---|

| Compound 33 | 2.5 ± 0.37 |

| Compound 34 | 3.4 ± 1.80 |

| This compound | TBD |

| Compound 25 | 10.4 ± 0.50 |

| Compound 26 | 13.8 ± 0.40 |

Antiviral Activity

Oxetanes are also being explored for their antiviral properties. The mechanism of action involves interference with viral replication processes. Specifically, compounds with an oxetane core have shown promise against various viral pathogens, including arboviruses . The structural modifications provided by fluorination can enhance binding affinity to viral targets.

Anticancer Potential

The biological activity of oxetanes extends to anticancer applications as well. Studies have suggested that oxetane-containing compounds can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation . The incorporation of fluorinated moieties may further potentiate these effects.

Case Study 1: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of several oxetane derivatives, researchers found that compounds with fluorinated substituents demonstrated enhanced inhibition against E. faecalis. The study employed a series of structure-activity relationship (SAR) analyses to identify optimal modifications that maximize biological activity while minimizing toxicity .

Case Study 2: Antiviral Screening

A screening campaign involving various oxetane derivatives revealed that certain fluorinated compounds exhibited significant antiviral activity against respiratory syncytial virus (RSV). The results indicated that the presence of fluorine not only improved solubility but also increased the compounds' ability to penetrate cellular membranes, facilitating their action against viral targets .

Propriétés

IUPAC Name |

3,3-bis(fluoromethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c6-1-5(2-7)3-8-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXYVRFANVULOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CF)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504094 | |

| Record name | 3,3-Bis(fluoromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-61-4 | |

| Record name | 3,3-Bis(fluoromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 3,3-Bis(fluoromethyl)oxetane influence its copolymerization behavior with tetrahydrofuran compared to 3,3-bis(chloromethyl)oxetane?

A1: The research paper highlights that while both this compound (BFMO) and 3,3-bis(chloromethyl)oxetane (BCMO) are oxetanes capable of copolymerizing with tetrahydrofuran (THF), they lead to different copolymer structures. [] When copolymerized with a large excess of THF, BFMO forms an alternating copolymer with a 1:1 ratio of THF to BFMO. In contrast, BCMO forms a copolymer with a THF to BCMO ratio closer to 2:1. This difference suggests that the penultimate unit effect, influenced by the bulky chloromethyl groups in BCMO, plays a role in the copolymerization process. Interestingly, the study suggests this influence is electronic rather than steric, as no structural difference was observed between copolymers formed with BFMO and 3,3-dimethyloxetane (DMO). This observation implies that the electronegativity difference between fluorine and chlorine in BFMO and BCMO, respectively, contributes to the observed difference in copolymerization behavior.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.